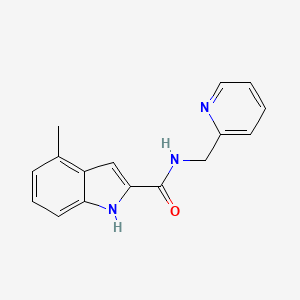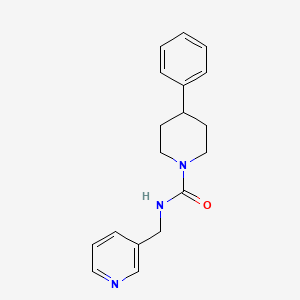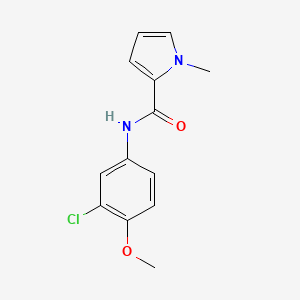![molecular formula C16H20N2O2 B7471093 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the brain that plays a role in anxiety, sleep, and seizure control. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, leading to potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and other neurological conditions.
Mécanisme D'action
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone increases the levels of GABA in the brain, leading to potential therapeutic effects in the treatment of epilepsy, anxiety disorders, and other neurological conditions.
Biochemical and Physiological Effects:
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been shown to increase GABA levels in the brain, leading to potential therapeutic effects in the treatment of epilepsy, anxiety disorders, and other neurological conditions. In addition, 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been shown to modulate the reward pathway in the brain, making it a potential treatment for cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has several advantages for lab experiments, including its potency and selectivity as a GABA transaminase inhibitor. However, its complex synthesis process and limited availability may present challenges for researchers.
Orientations Futures
There are several potential future directions for research on 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone. One area of interest is its potential as a treatment for cocaine addiction, as it has been shown to modulate the reward pathway in the brain. Another area of interest is its potential for the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone and its potential therapeutic applications in the treatment of neurological conditions.
Méthodes De Synthèse
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone can be synthesized using a multistep process that involves the reaction of 4-(cyclopropanecarbonyl)piperazine with 4-bromobenzophenone, followed by reduction and subsequent acylation to yield the final product. The synthesis of 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone is a complex and challenging process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, 1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone has been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
1-[4-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(19)13-4-6-15(7-5-13)17-8-10-18(11-9-17)16(20)14-2-3-14/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMTDSIRSNNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)
![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)